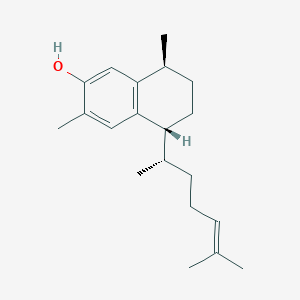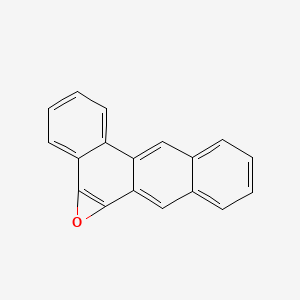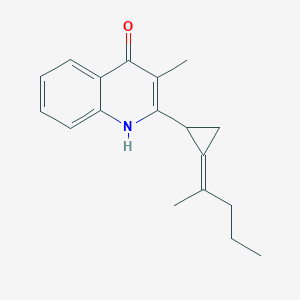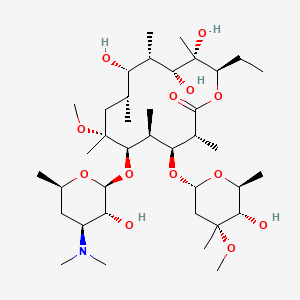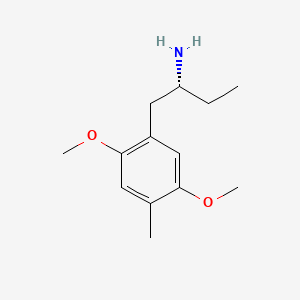
Dimoxamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimoxamine, also known as 4C-D, 4C-DOM, α-Et-2C-D, or BL-3912, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a homologue of the psychedelics 2C-D and DOM. This compound was first synthesized by Alexander Shulgin and is known for its psychoactive properties, although it is less well-studied compared to other compounds in its class .
Méthodes De Préparation
Dimoxamine can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound
Analyse Des Réactions Chimiques
Dimoxamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Medicine: Although not widely used, this compound has been tested as an antidepressant in limited human trials.
Industry: Due to its psychoactive properties, this compound has limited industrial applications and is primarily of interest in research settings.
Mécanisme D'action
The mechanism of action of dimoxamine involves its interaction with serotonin receptors in the brain. It acts as a serotonin 5-HT2 receptor agonist, which is believed to contribute to its psychoactive effects . This compound exhibits modest selectivity over 5-HT1 receptors and has no relevant activity at 5-HT4, 5-HT7, and other aminergic receptors . This interaction with serotonin receptors is thought to be responsible for its effects on mood and perception.
Comparaison Avec Des Composés Similaires
Dimoxamine is similar to other phenethylamines such as 2C-D and DOM. it differs in its chemical structure by having an additional ethyl group at the α-position to the amine. This structural difference results in variations in its pharmacological profile and psychoactive effects . Compared to DOM, this compound shows lower signaling potency and efficacy in multiple signaling pathways coupled to 5-HT2A receptors . Other similar compounds include 4C-B and 4C-T-2, which also belong to the phenethylamine class and share similar psychoactive properties .
Propriétés
Numéro CAS |
52842-59-8 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
(2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m1/s1 |
Clé InChI |
MLYCFWZIAJAIGW-LLVKDONJSA-N |
SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |
SMILES isomérique |
CC[C@H](CC1=C(C=C(C(=C1)OC)C)OC)N |
SMILES canonique |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |
Synonymes |
1-(4-methyl)-2,5-dimethoxyphenyl-2-aminobutane 2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane BL 3912A BL-3912A dimoxamine dimoxamine hydrochloride dimoxamine hydrochloride, (+-)-isomer dimoxamine hydrochloride, (R)-isomer dimoxamine hydrochloride, (S)-isomer dimoxamine, (+-)-isomer dimoxamine, (S)-isomer MDPA-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


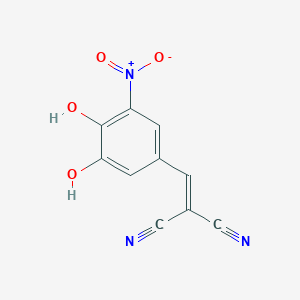
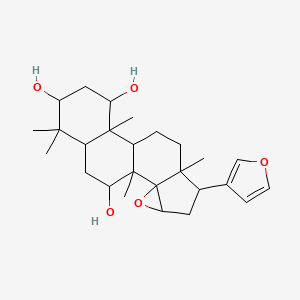
![N-[(2-naphthalen-2-yloxypropanoylamino)carbamothioyl]furan-2-carboxamide](/img/structure/B1228084.png)
![6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1228086.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)

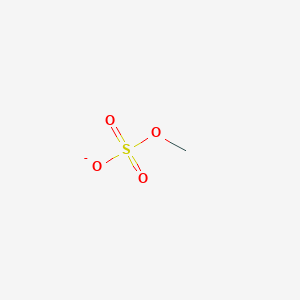
![N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide](/img/structure/B1228092.png)
![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)
